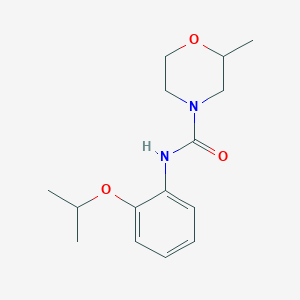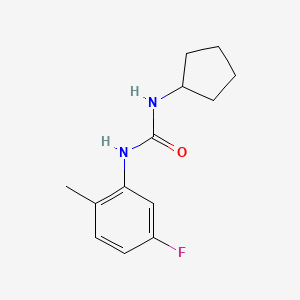
2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide, also known as CPPMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPPMA is a synthetic compound that belongs to the class of pyrazole derivatives. It has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
作用機序
The exact mechanism of action of 2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide is not fully understood. However, it is believed that 2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). 2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide has been found to possess a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, analgesic, and antipyretic effects, 2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide has also been shown to exhibit antioxidant activity. It has been found to scavenge free radicals and protect against oxidative stress-induced damage. 2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide has also been shown to possess anti-tumor activity, which makes it a potential candidate for cancer therapy.
実験室実験の利点と制限
2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide has several advantages for lab experiments. It is easy to synthesize and purify, and its chemical structure is well-defined. 2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide is also stable under normal laboratory conditions, which makes it easy to handle and store. However, there are also some limitations to using 2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide in lab experiments. For example, its solubility in water is limited, which can make it challenging to administer in vivo. Additionally, its potency and efficacy may vary depending on the animal model and experimental conditions used.
将来の方向性
For research on 2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide include investigating its potential applications in cancer and neurodegenerative diseases, as well as identifying its molecular targets.
合成法
2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-chloro-α-phenylacetoacetic acid ethyl ester. This intermediate is then condensed with 5-methyl-1H-pyrazole-3-carboxylic acid hydrazide in the presence of acetic acid to obtain 2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide. The overall yield of 2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide synthesis is around 50%, and the purity of the compound can be improved through recrystallization.
科学的研究の応用
2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. 2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide has been found to exhibit potent anti-inflammatory and analgesic effects in animal models of acute and chronic inflammation. It has also been shown to possess antipyretic activity, which makes it a potential candidate for the treatment of fever.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-8-6-11(16-15-8)14-12(17)7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOHWSCXXZDWRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7526981.png)
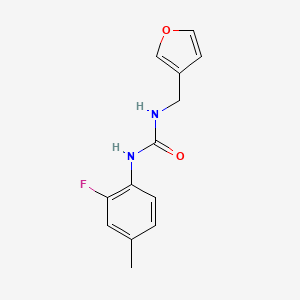
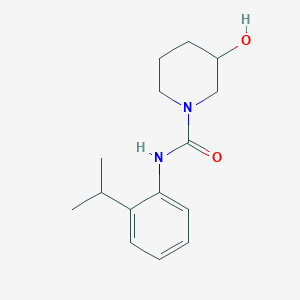



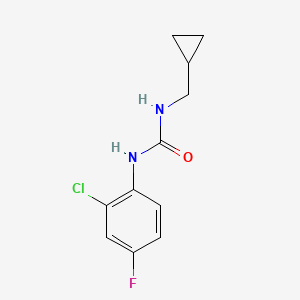
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7527038.png)
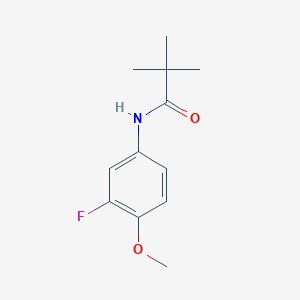
![3-(3,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527060.png)

![1-(2-Methylphenyl)-5-[1-(1-phenyltetrazol-5-yl)ethylsulfanyl]tetrazole](/img/structure/B7527075.png)
